molecular formula C8H16N2O B13031347 3-(4-Methylpiperazin-1-yl)propanal

3-(4-Methylpiperazin-1-yl)propanal

Cat. No.: B13031347
M. Wt: 156.23 g/mol
InChI Key: UGPFLPVWZHOEHO-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)propanal is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities. The compound has a molecular formula of C8H16N2O and is characterized by the presence of a piperazine ring substituted with a methyl group and a propanal group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)propanal can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with propanal under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is purified using techniques such as distillation, crystallization, or chromatography to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-(4-Methylpiperazin-1-yl)propanoic acid

    Reduction: 3-(4-Methylpiperazin-1-yl)propan-1-ol

    Substitution: Various substituted piperazine derivatives depending on the electrophile used

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)propanal has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)propanal is primarily related to its interaction with biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)propan-1-amine
  • 3-(4-Methylpiperazin-1-yl)propan-1-ol

Comparison

3-(4-Methylpiperazin-1-yl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its similar compounds For example, 3-(4-Methylpiperazin-1-yl)propanoic acid has a carboxylic acid group, making it more acidic and less reactive in certain types of reactions

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(4-methylpiperazin-1-yl)propanal

InChI

InChI=1S/C8H16N2O/c1-9-4-6-10(7-5-9)3-2-8-11/h8H,2-7H2,1H3

InChI Key

UGPFLPVWZHOEHO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC=O

Origin of Product

United States

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